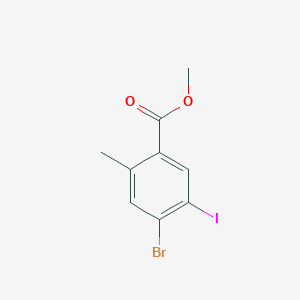

4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

Description

Significance of Halogenated Benzoic Acid Methyl Esters in Modern Chemical Research

Halogenated benzoic acid methyl esters are pivotal intermediates in numerous areas of chemical research, primarily due to the versatile reactivity of the carbon-halogen bond. This bond provides a site for various cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern synthetic chemistry, enabling the assembly of complex molecular frameworks from simpler precursors.

The applications of these halogenated esters are widespread, particularly in the fields of medicinal chemistry and materials science. In drug discovery, the introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.netresearchgate.net Halogenated benzoic acid derivatives are often used as scaffolds for the synthesis of novel therapeutic agents. In materials science, these compounds are precursors to polymers and other advanced materials with tailored electronic and physical properties.

The ester functionality in these molecules also plays a crucial role. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of reactions, such as amidation to form amides, or be used as a directing group in certain synthetic transformations. This dual functionality of a reactive halogen and a modifiable ester group makes halogenated benzoic acid methyl esters highly valuable synthetic intermediates.

Structural Features and Unique Reactivity Profile of 4-Bromo-5-iodo-2-methyl-benzoic Acid Methyl Ester

The structure of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is characterized by a benzene (B151609) ring substituted with four different groups: a bromine atom, an iodine atom, a methyl group, and a methyl ester group. The relative positions of these substituents dictate the molecule's unique reactivity.

The reactivity of the two halogen atoms, bromine and iodine, is differential. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netlibretexts.orgwikipedia.org This difference in reactivity allows for selective functionalization at the iodine-bearing carbon, leaving the bromine atom intact for subsequent transformations.

The methyl and methyl ester groups also influence the reactivity of the aromatic ring through their electronic and steric effects. The methyl group is an electron-donating group and an ortho-, para-director in electrophilic aromatic substitution reactions. leah4sci.comjove.com The methyl ester group is an electron-withdrawing group and a meta-director. fiveable.me However, in the context of cross-coupling reactions, the electronic nature of these groups can influence the rate of oxidative addition of a metal catalyst to the carbon-halogen bonds. Steric hindrance from the ortho-methyl group can also play a role in directing the approach of reagents. rsc.org

The interplay of these structural features results in a highly versatile molecule with multiple, distinct reactive sites. This allows for a programmed, stepwise introduction of different functional groups, making it a powerful tool for the synthesis of polysubstituted aromatic compounds.

Overview of Research Trajectories Pertaining to Polyhalogenated Aromatic Systems

Research involving polyhalogenated aromatic systems is a dynamic and expanding area of organic chemistry. A primary focus is the development of new and improved catalytic methods for the selective functionalization of these compounds. The ability to sequentially replace halogen atoms with other functional groups is crucial for the efficient synthesis of complex molecules. nih.gov

A significant research trajectory is the use of polyhalogenated aromatics in the synthesis of novel heterocyclic compounds. nih.govresearchgate.net Many biologically active molecules and functional materials contain heterocyclic cores, and polyhalogenated aromatics provide a versatile starting point for their construction.

Another important area of research is the application of polyhalogenated aromatic compounds in medicinal chemistry. The introduction of multiple halogen atoms can lead to compounds with enhanced biological activity and improved metabolic stability. researchgate.netnih.gov Researchers are actively exploring the synthesis of new drug candidates based on polyhalogenated scaffolds.

Furthermore, the unique electronic properties of polyhalogenated aromatic systems make them attractive for applications in materials science. They are being investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Scope and Objectives of Research on 4-Bromo-5-iodo-2-methyl-benzoic Acid Methyl Ester

Given its unique structural features, research on 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is likely to focus on exploiting its differential reactivity for the synthesis of highly substituted, complex molecules. Key research objectives would include:

Selective Cross-Coupling Reactions: A primary objective would be to establish robust and selective conditions for various cross-coupling reactions at the C-I and C-Br positions. This would involve a systematic study of different catalysts, ligands, and reaction conditions to achieve high yields and selectivity for reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings.

Synthesis of Novel Heterocycles: The compound could be utilized as a precursor for the synthesis of novel heterocyclic systems. The sequential introduction of different functionalities could be followed by intramolecular cyclization reactions to generate complex heterocyclic frameworks.

Development of Bioactive Molecules: A significant research direction would be the use of this compound as a scaffold for the synthesis of new potential drug candidates. The diverse substitution pattern could be systematically varied to explore structure-activity relationships.

Preparation of Advanced Materials: The polysubstituted nature of the molecule makes it an interesting candidate for the synthesis of new materials with tailored properties. Research could focus on incorporating this unit into larger conjugated systems for applications in organic electronics.

The following interactive data table summarizes the potential reactivity of the halogenated positions in 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester in various common cross-coupling reactions, highlighting the generally higher reactivity of the C-I bond over the C-Br bond.

| Cross-Coupling Reaction | Reagents | Expected Major Product (Selective Reaction at C-I) |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Methyl 4-bromo-2-methyl-5-(R)-benzoate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Methyl 4-bromo-2-methyl-5-(alkynyl)-benzoate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Methyl 4-bromo-2-methyl-5-(amino)-benzoate |

| Ullmann Condensation | Alcohol/Phenol, Cu catalyst, base | Methyl 4-bromo-2-methyl-5-(alkoxy/phenoxy)-benzoate |

| Catalytic Carbonylation | CO, alcohol, Pd catalyst, base | Methyl 4-bromo-5-(alkoxycarbonyl)-2-methylbenzoate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-5-iodo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIQHIYYCVYNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218205 | |

| Record name | Benzoic acid, 4-bromo-5-iodo-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370600-57-9 | |

| Record name | Benzoic acid, 4-bromo-5-iodo-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370600-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-5-iodo-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Iodo 2 Methyl Benzoic Acid Methyl Ester and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key bond formations.

The most apparent disconnections for the target molecule involve the carbon-halogen bonds. Given the hierarchy of halogen activation and the methods available for their introduction, the Carbon-Iodine (C-I) bond is typically considered the last to be formed in a sequential halogenation. Therefore, the first disconnection simplifies the target molecule to methyl 4-bromo-2-methylbenzoate. A subsequent disconnection of the Carbon-Bromine (C-Br) bond leads further back to the unhalogenated precursor, methyl 2-methylbenzoate (B1238997). This sequential disconnection is based on standard electrophilic aromatic substitution reactions.

Following the halogen disconnections, the next logical step is to address the ester functionality. The methyl ester can be disconnected via a hydrolysis reaction, leading to 4-bromo-5-iodo-2-methyl-benzoic acid and methanol (B129727). In a synthetic context, this disconnection corresponds to an esterification reaction. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol in this case) under acidic catalysis. tcu.edumdpi.comuomustansiriyah.edu.iq

The 2-methyl group is considered part of the foundational starting material, as its introduction onto a pre-existing benzoic acid core is often less efficient than starting with a methylated precursor like 2-methylbenzoic acid (o-toluic acid).

The success of the synthesis hinges on controlling the regioselectivity of the two halogenation steps. The directing effects of the substituents on the aromatic ring must be carefully analyzed. In the precursor methyl 2-methylbenzoate, the substituents are:

-CH₃ (at C2): An activating, ortho-, para-director. It directs incoming electrophiles to positions 3, 4, 5, and 6.

-COOCH₃ (at C1): A deactivating, meta-director. It directs incoming electrophiles to positions 3 and 5.

The combined influence of these groups strongly favors substitution at positions 3 and 5. To achieve the desired 4,5-disubstituted pattern, a more strategic approach is necessary, likely starting with a precursor that already contains a substituent at the 4-position.

A more plausible synthetic precursor is methyl 4-bromo-2-methylbenzoate . When considering the subsequent iodination of this molecule, the directing effects are:

-CH₃ (at C2): Ortho-, para-director (directs to 3, 5).

-COOCH₃ (at C1): Meta-director (directs to 3, 5).

-Br (at C4): Ortho-, para-director (directs to 3, 5).

All three groups cooperatively direct the incoming electrophile (iodine) to positions 3 and 5. Position 5 is generally favored over position 3 due to reduced steric hindrance from the adjacent methyl group, making the formation of the 4-bromo-5-iodo product highly feasible.

Forward Synthesis Strategies and Reaction Pathways

Based on the retrosynthetic analysis, a logical forward synthesis can be constructed. The pathway begins with a readily available starting material and proceeds through sequential esterification and halogenation steps.

Sequential halogenation involves the stepwise introduction of different halogen atoms onto the aromatic ring. researchgate.net The order of these steps is crucial and is determined by the reactivity of the halogens and the directing effects of the substituents at each stage.

A chemically sound pathway involves introducing the bromine atom first, followed by iodine. This sequence allows the directing effects of the initial bromo-substituent to aid in the regioselective placement of the iodo-group.

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid The synthesis can commence with 4-bromo-2-methylbenzoic acid, which can be prepared from 2-methylbenzoic acid. google.comchemicalbook.com This starting material is converted to its methyl ester via Fischer esterification. The reaction typically involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. uomustansiriyah.edu.iqgoogle.com The equilibrium of this reaction is driven towards the product by using a large excess of methanol. tcu.edu

Step 2: Iodination of Methyl 4-bromo-2-methylbenzoate The final step is the regioselective iodination of methyl 4-bromo-2-methylbenzoate to yield the target compound. As established in the retrosynthetic analysis, the combined directing effects of the methyl, ester, and bromo groups strongly favor electrophilic attack at the C5 position. This reaction can be carried out using various iodinating agents. A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid to generate the electrophilic iodine species.

A more modern and often milder approach is the use of N-iodosuccinimide (NIS), which serves as a source of an electrophilic iodine atom ("I+"). organic-chemistry.org These reactions can be performed in solvents like hexafluoroisopropanol (HFIP), which has been shown to promote regioselective halogenation of arenes under mild conditions, often without the need for an additional catalyst. organic-chemistry.orgacs.org

Table 1: Proposed Forward Synthesis Pathway

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Bromo-2-methylbenzoic acid | CH₃OH (excess), H₂SO₄ (catalyst), Reflux | Methyl 4-bromo-2-methylbenzoate |

| 2 | Methyl 4-bromo-2-methylbenzoate | N-Iodosuccinimide (NIS), Hexafluoroisopropanol (HFIP) | 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester |

Sequential Halogenation Approaches

Iodination Preceding Bromination

A common pathway to dihalogenated benzene (B151609) derivatives is through sequential electrophilic aromatic substitution. For a substrate like methyl 2-methylbenzoate, the existing methyl and methoxycarbonyl groups direct incoming electrophiles. The methyl group is an activating, ortho, para-director, while the methoxycarbonyl group is a deactivating, meta-director. Their combined influence favors substitution at the C4 and C5 positions.

In a strategy where iodination precedes bromination, methyl 2-methylbenzoate would first be subjected to an iodinating agent. A typical laboratory-scale iodination involves reagents such as iodine monochloride (ICl) or a mixture of an iodide salt (like KI) with an oxidizing agent (e.g., Oxone®). The reaction introduces an iodine atom onto the aromatic ring, primarily at the C5 position due to the directing effects of the methyl and ester groups.

Following the successful iodination to produce methyl 5-iodo-2-methylbenzoate, a subsequent bromination step is performed. Brominating agents such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) can be used. The iodine atom and the original substituents will direct the incoming bromine to the C4 position, yielding the final product, 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester. The sequence is crucial, as reversing the order could lead to different isomeric products due to the differing electronic effects of bromine versus iodine on the ring's reactivity for the second substitution.

Directed Ortho-Metalation (DoM) Strategies for Halogen Introduction

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings that might be difficult to attain through classical electrophilic substitution. wikipedia.orgchem-station.com This method utilizes a directing metalation group (DMG) which coordinates to a strong organolithium base (e.g., n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

For a substrate like methyl 4-bromo-2-methylbenzoate, the ester group can act as a DMG. However, the carboxylate group (from the corresponding benzoic acid) is often a more effective DMG. The process would involve treating the benzoic acid precursor with a strong lithium base, such as s-BuLi in the presence of TMEDA (N,N,N',N'-tetramethylethylenediamine), at low temperatures. organic-chemistry.org The base coordinates to the carboxylate, directing deprotonation (lithiation) to a specific adjacent position. This aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom. Subsequent esterification of the resulting 4-bromo-5-iodo-2-methylbenzoic acid would yield the target ester. This method offers high regioselectivity, as the site of halogen introduction is controlled by the position of lithiation, which is in turn dictated by the DMG. wikipedia.org

Esterification Techniques for Benzoic Acid Precursors

Once the halogenated carboxylic acid, 4-bromo-5-iodo-2-methylbenzoic acid, has been synthesized, the final step is its conversion to the corresponding methyl ester. Several standard and advanced esterification methods are available.

Fischer-Speier esterification is the most traditional method, involving the reaction of a carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.comtcu.edu

The mechanism begins with the protonation of the carbonyl oxygen of the benzoic acid by the catalyst, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.org After a series of proton transfers and the elimination of a water molecule, the methyl ester is formed. masterorganicchemistry.com

| Catalyst | Conditions | Key Features | Reference |

| H₂SO₄ (conc.) | Reflux in excess methanol, 1-5 hours | Traditional, inexpensive, and effective catalyst. youtube.comtcu.edu | youtube.comtcu.edu |

| Solid Acid Catalysts (e.g., Zr/Ti oxides) | High temperature (e.g., 120°C) | Heterogeneous catalyst, allowing for easier recovery and reuse, reducing corrosive waste. researchgate.net | researchgate.net |

| Ionic Liquids | Microwave, solvent-free | Can act as both solvent and catalyst, offering good to excellent yields under green conditions. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Microwave-Assisted (with H₂SO₄) | Sealed vessel, 130–150°C, ~15 min | Significantly reduces reaction time compared to conventional heating. researchgate.net | researchgate.net |

This table provides an overview of different variants of the Fischer esterification process.

Transesterification is a process that converts one ester into another by reaction with an alcohol in the presence of a catalyst. ucla.edu While less direct for synthesizing the target compound from its carboxylic acid, it could be used if, for instance, an ethyl or benzyl (B1604629) ester of 4-bromo-5-iodo-2-methylbenzoic acid were available.

The reaction involves heating the starting ester with a large excess of methanol. The process can be catalyzed by either an acid (like sulfuric acid) or a base. ucla.edu Base-catalyzed transesterification, using a catalyst such as sodium methoxide, is often faster and proceeds under milder conditions than the acid-catalyzed equivalent. The reaction equilibrium is driven toward the desired methyl ester by the large excess of methanol. ucla.edu Catalysts based on zinc compounds or titanates have also been shown to be effective for the transesterification of benzoate (B1203000) esters. google.comresearchgate.net

For sterically hindered or electronically deactivated benzoic acids, direct Fischer esterification can be slow. In such cases, the carboxylic acid can be "activated" to increase its reactivity. One common approach is to convert the carboxylic acid into a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-5-iodo-2-methylbenzoyl chloride is a highly reactive electrophile that readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine, to form the methyl ester.

Alternatively, coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly attacked by methanol to yield the ester. Another novel approach involves using carbon disulfide (CS₂) as a coupling agent, which allows the reaction to proceed under neutral, metal-free conditions, providing excellent yields. rsc.org These methods avoid the production of water and often proceed under milder conditions than Fischer esterification. organic-chemistry.org

Diazotization and Sandmeyer/Balz-Schiemann-type Reactions for Halogen Introduction

The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. wikipedia.orgnih.gov This approach is particularly useful for synthesizing substitution patterns that are not easily accessible through direct halogenation. byjus.com

To synthesize 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester, one could start with an appropriately substituted aniline (B41778) precursor, for example, methyl 4-amino-5-iodo-2-methylbenzoate. The synthesis would proceed in two key steps:

Diazotization : The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HBr, at low temperatures (0–5 °C). byjus.comscirp.org This converts the amino group into a diazonium salt (e.g., a benzenediazonium (B1195382) bromide).

Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) halide salt. wikipedia.org For introducing bromine, copper(I) bromide (CuBr) is used. The diazonium group is replaced by a bromine atom, with the evolution of nitrogen gas. wikipedia.orgbyjus.com

Alternatively, if the starting material were methyl 5-amino-4-bromo-2-methylbenzoate, the amino group could be converted to an iodine substituent. While the introduction of iodine can be achieved with a copper(I) iodide catalyst, it is often accomplished simply by treating the diazonium salt with an aqueous solution of potassium iodide (KI), a reaction that does not typically require a copper catalyst. nih.gov This two-step diazotization-substitution sequence is a cornerstone of aromatic synthesis due to its reliability and broad scope. nih.govbyjus.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester are highly dependent on the careful optimization of reaction parameters. This includes the choice of solvent, the catalyst system, temperature, and pressure. Furthermore, the integration of green chemistry principles is becoming increasingly important in developing sustainable synthetic routes.

The choice of solvent can profoundly influence the outcome of aromatic halogenation reactions, affecting both the yield and the regiochemical purity of the product. In the iodination of substituted aromatic compounds, the solvent's polarity and coordinating ability can alter the reactivity of the iodinating agent and stabilize intermediates, thereby directing the position of substitution.

In the context of esterification, particularly for sterically hindered acids, the solvent's primary role is often related to its boiling point and its ability to facilitate water removal. High-boiling aromatic solvents are sometimes employed to drive the reaction to completion at elevated temperatures. google.com However, for the synthesis of methyl esters from more reactive acid derivatives (like an acid chloride) or using coupling agents, aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are common choices.

Below is a data table illustrating the effect of solvent on the iodination of an anisole (B1667542) analogue, which serves as a model for the halogenation step in the synthesis of the target compound.

| Entry | Substrate | Iodinating System | Solvent | Total Yield (%) | Regioselectivity (ortho:para) | Reference |

|---|---|---|---|---|---|---|

| 1 | Anisole | Ag₂SO₄/I₂ | DCM | Poor | Poor | nih.gov |

| 2 | Anisole | Ag₂SO₄/I₂ | Hexane | 87 | Poor (para major) | nih.gov |

| 3 | Anisole | NIS | Hexafluoroisopropanol | Good | High (para) | organic-chemistry.org |

Catalysis is fundamental to achieving efficient and selective aromatic halogenation and esterification. The choice between different catalyst types can dramatically alter reaction outcomes.

Lewis Acids in Halogenation: For electrophilic aromatic halogenation, Lewis acids are commonly used to activate the halogenating agent. libretexts.org Reagents like N-iodosuccinimide (NIS) often require a catalyst to iodinate moderately deactivated or neutral aromatic rings. thieme-connect.com A variety of Lewis acids have been evaluated for this purpose. Zirconium(IV) chloride (ZrCl₄) has been reported as a mild and efficient catalyst for the chlorination, bromination, and iodination of aromatic compounds with N-halosuccinimides, demonstrating high reactivity and regioselectivity. thieme-connect.com Comparative studies have shown that while catalysts like FeCl₃ and AlCl₃ can give similar yields, ZrCl₄ may offer superior selectivity in certain cases. thieme-connect.com

Transition Metal Catalysts: Modern synthetic methods increasingly utilize transition metal catalysts, which can offer unique reactivity and selectivity through mechanisms like C-H activation or cross-coupling. researchgate.netacs.org For instance, iridium-catalyzed C-H iodination can provide ortho-selectivity on benzoic acids, a pattern not typically achieved with classical electrophilic substitution. researchgate.net Palladium catalysts are also widely used for halogen exchange reactions (aromatic Finkelstein reactions) and for cross-coupling reactions to build complex molecules from halogenated precursors. acs.org A patent for an analogue, 4-bromoacetyl-2-methyl benzoic acid methyl ester, utilizes a palladium-catalyzed reaction as a key step. google.com

Catalysts for Esterification: The esterification of benzoic acids can be catalyzed by strong Brønsted acids such as sulfuric acid or p-toluenesulfonic acid. google.comdnu.dp.ua For industrial applications and reactions requiring higher temperatures (180–250°C), metal-based catalysts, including compounds of tin, titanium, or zirconium, are often preferred due to their high-temperature stability and activity. google.com

The following table summarizes the performance of various Lewis acid catalysts in the bromination of 1-aminonaphthalene, illustrating the impact of catalyst choice on product selectivity.

| Entry | Catalyst (5 mol%) | Yield (%) | Selectivity (2-bromo:4-bromo) | Reference |

|---|---|---|---|---|

| 1 | ZrCl₄ | 98 | >99:1 | thieme-connect.com |

| 2 | FeCl₃ | 98 | 95:5 | thieme-connect.com |

| 3 | AlCl₃ | 98 | 94:6 | thieme-connect.com |

| 4 | HfCl₄ | <5 | - | thieme-connect.com |

| 5 | TiCl₄ | <5 | - | thieme-connect.com |

Temperature is a critical parameter that controls reaction rate and can influence selectivity. Esterification reactions are typically equilibrium-driven and endothermic, benefiting from higher temperatures to increase both the reaction rate and conversion. researchgate.net For the synthesis of benzoic acid esters, reaction temperatures in the range of 160°C to 250°C are often employed, especially when using metal-based catalysts. google.com The optimal temperature is a balance; while higher temperatures increase reaction rates, they can also promote side reactions like dehydration of alcohols or the formation of colored byproducts. google.com A study on benzoic acid esterification with 1-butyl alcohol found the optimal temperature range to be 105°C to 120°C when using p-toluenesulfonic acid as a catalyst. dnu.dp.ua

In contrast, electrophilic halogenations are often exothermic and may be performed at or below room temperature to control selectivity and prevent over-halogenation. For example, the ZrCl₄-catalyzed bromination of anisole with NBS proceeds to 98% yield at -78°C. thieme-connect.com However, less reactive substrates may require heating. Most laboratory-scale halogenations and esterifications are conducted at atmospheric pressure, often under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For halogenated aromatics, this involves several strategies. taylorfrancis.com

Safer Reagents: Traditional methods often use hazardous elemental halogens like Br₂ or Cl₂. Greener alternatives include N-halosuccinimides, which are solids and easier to handle, or systems that generate the halogenating agent in situ. acs.orgrsc.org For example, using hydrogen peroxide as a clean oxidant with halide salts (e.g., KI or KBr) is an attractive approach where the only byproduct is water. rsc.org Electrocatalytic methods using simple salts like NaCl as the halogen source also represent a sustainable alternative. researchgate.net

Benign Solvents: Replacing hazardous chlorinated solvents (e.g., CCl₄, CHCl₃) with more environmentally friendly options is a key goal. rsc.org Research has shown that non-polar green solvents like heptane (B126788) can be effective for certain organocatalytic brominations. rsc.org In some cases, reactions can be performed under solvent-free conditions, significantly reducing waste. nih.gov

Catalysis: The use of catalysts, as opposed to stoichiometric reagents, improves atom economy. Developing highly active catalysts that can be used in low loadings, are recyclable, and are non-toxic is a central theme in green chemistry. rsc.org Organocatalysis, for instance, avoids the use of potentially toxic and expensive heavy metals. rsc.org

Energy Efficiency: Optimizing reactions to proceed under milder conditions (lower temperature and pressure) reduces energy consumption. Microwave-assisted synthesis is one technique that can shorten reaction times and improve energy efficiency.

An example of a green approach is the indole-catalyzed bromination of aromatics in heptane, which avoids halogenated solvents and allows for easy, column-free purification of the products. rsc.org

Chemical Reactivity and Derivatization Studies of 4 Bromo 5 Iodo 2 Methyl Benzoic Acid Methyl Ester

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and regioselectivity of such reactions on 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester are determined by the electronic and steric effects of its substituents.

The benzene ring of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is substituted with both activating and deactivating groups. The methyl group (-CH₃) is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. libretexts.org Conversely, the methyl ester group (-COOCH₃) is a deactivating group, withdrawing electron density from the ring through its resonance and inductive effects. libretexts.org

Table 1: Influence of Substituents on Ring Activity in EAS

| Substituent | Electronic Effect | Overall Effect on Ring |

| -CH₃ (Methyl) | Electron-donating (Inductive & Hyperconjugation) | Activating |

| -COOCH₃ (Methyl Ester) | Electron-withdrawing (Resonance & Inductive) | Deactivating |

| -Br (Bromo) | Electron-withdrawing (Inductive) & Electron-donating (Resonance) | Deactivating |

| -I (Iodo) | Electron-withdrawing (Inductive) & Electron-donating (Resonance) | Deactivating |

The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is guided by the directing effects of the existing substituents. pressbooks.pub Activating groups and halogens are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are generally meta-directors. libretexts.org

In 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, the methyl group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 6) positions relative to itself. The bromine at position 4 directs to its ortho positions (3 and 5), and the iodine at position 5 directs to its ortho positions (4 and 6). The methyl ester at position 1 is a meta-director, guiding electrophiles to positions 3 and 5.

Considering the substitution pattern, the only available position for substitution is position 6. The directing effects of the substituents towards this position are as follows:

The methyl group at C2 is para-directing to C6.

The iodine atom at C5 is ortho-directing to C6.

The bromine atom at C4 is meta to C6 and thus does not strongly direct towards it.

The methyl ester group at C1 is meta to C6.

Nucleophilic Aromatic Substitution (NAS) Transformations

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, the methyl ester group provides some electron-withdrawing character, which can facilitate NAS, particularly at the positions ortho and para to it.

The bromine atom is located at the C4 position, which is para to the electron-withdrawing methyl ester group. This positioning is favorable for nucleophilic aromatic substitution. pressbooks.pub A strong nucleophile could potentially attack the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The stability of the intermediate Meisenheimer complex would be enhanced by the delocalization of the negative charge onto the carbonyl oxygen of the ester group.

Similarly, the iodine atom is at the C5 position, which is meta to the methyl ester group. Nucleophilic attack at this position is generally less favored compared to the ortho and para positions because the negative charge in the Meisenheimer intermediate cannot be effectively delocalized by the electron-withdrawing group. pressbooks.pub

In molecules containing multiple halogen atoms, the relative reactivity of these halogens as leaving groups in NAS reactions becomes a key consideration. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). msu.edu Consequently, the C-I bond is weaker and more easily broken than the C-Br bond. This suggests that iodine is a better leaving group than bromine in nucleophilic aromatic substitution reactions. libretexts.org

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Position of Attack | Leaving Group | Electronic Favorability | Leaving Group Ability | Predicted Outcome |

| C4 | Bromine | Favorable (para to -COOCH₃) | Good | Possible under forcing conditions |

| C5 | Iodine | Less Favorable (meta to -COOCH₃) | Excellent | Potentially competitive due to better leaving group |

Transition Metal-Catalyzed Cross-Coupling Reactions of 4-Bromo-5-iodo-2-methyl-benzoic Acid Methyl Ester

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester offers significant opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. In palladium-catalyzed reactions, the oxidative addition step, which is typically the rate-determining step, occurs more readily at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond. This inherent reactivity difference allows for sequential and site-selective introduction of various substituents.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For a dihalogenated substrate like 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, the reaction can be tuned to achieve selective coupling at either the iodo or the bromo position, enabling the synthesis of a wide array of derivatives.

In aryl-aryl coupling strategies involving 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, the selective reaction at the more reactive C-I bond is generally favored under standard Suzuki-Miyaura conditions. By carefully controlling the reaction parameters, such as the catalyst, ligands, base, and temperature, a high degree of selectivity can be achieved. For instance, using a standard palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, the reaction with an arylboronic acid would be expected to yield the 5-aryl-4-bromo-2-methyl-benzoic acid methyl ester as the major product. Subsequent coupling at the C-Br bond can then be achieved under more forcing conditions or by using a more active catalyst system to introduce a different aryl group.

Table 1: Illustrative Selective Aryl-Aryl Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst System | Product (Major) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 5-phenyl-4-bromo-2-methylbenzoate |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Methyl 5-(4-methoxyphenyl)-4-bromo-2-methylbenzoate |

Note: The data in this table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions for bromo-iodo arenes.

Similar to aryl-aryl coupling, the introduction of alkyl groups via Suzuki-Miyaura coupling is expected to proceed selectively at the C-I position of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester. The use of alkylboronic acids or their derivatives in the presence of a suitable palladium catalyst would lead to the formation of 5-alkyl-4-bromo-2-methyl-benzoic acid methyl esters. The generally lower reactivity of alkylboronic acids compared to their aryl counterparts might necessitate the use of more specialized catalyst systems to achieve high yields and selectivity.

The choice of ligand is crucial in controlling the selectivity of Suzuki-Miyaura coupling reactions with dihalogenated substrates. Bulky and electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), can enhance the reactivity of the palladium catalyst, enabling coupling at the less reactive C-Br bond, sometimes even allowing for a one-pot sequential coupling strategy. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that can promote challenging coupling reactions. For 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a judicious selection of the ligand could potentially invert the selectivity or facilitate the exhaustive diarylation in a single step if desired.

Heck Reaction Applications

The Heck reaction, which involves the coupling of an aryl halide with an alkene, is another important tool for the derivatization of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester. The reactivity trend of C-I > C-Br is also operative in the Heck reaction. Therefore, under typical Heck conditions (e.g., Pd(OAc)₂, a phosphine ligand, and a base), the reaction with an alkene would be expected to occur selectively at the 5-position to afford the corresponding 5-alkenyl-4-bromo-2-methyl-benzoic acid methyl ester. The resulting product, still containing the C-Br bond, is available for further transformations.

Table 2: Predicted Outcome of Selective Heck Reaction

| Alkene | Catalyst System | Expected Major Product |

| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 5-(2-phenylethenyl)-4-bromo-2-methylbenzoate |

| Methyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Methyl 5-(2-(methoxycarbonyl)ethenyl)-4-bromo-2-methylbenzoate |

Note: This table presents predicted outcomes based on the established selectivity of the Heck reaction for bromo-iodo arenes.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the introduction of alkyne moieties onto an aromatic ring. This reaction, co-catalyzed by palladium and copper, also exhibits a high degree of chemoselectivity for the C-I bond over the C-Br bond in dihalogenated substrates. Consequently, reacting 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester with a terminal alkyne in the presence of a Pd/Cu catalyst system would selectively yield the 5-alkynyl-4-bromo-2-methyl-benzoic acid methyl ester. This selective functionalization provides a pathway to a variety of complex molecules, as the remaining bromine atom can be targeted in a subsequent cross-coupling reaction.

Table 3: Anticipated Selectivity in Sonogashira Coupling

| Terminal Alkyne | Catalyst System | Anticipated Major Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 5-(2-phenylethynyl)-4-bromo-2-methylbenzoate |

| Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, piperidine | Methyl 5-(2-(trimethylsilyl)ethynyl)-4-bromo-2-methylbenzoate |

Note: The products in this table are anticipated based on the known chemoselectivity of the Sonogashira coupling.

Stille Coupling and Negishi Coupling Methodologies

The dihalogenated aromatic structure of 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings. These reactions are powerful methods for the formation of carbon-carbon bonds.

The Stille coupling involves the reaction of an organostannane reagent (R-SnR'₃) with an organic halide in the presence of a palladium catalyst. libretexts.org For 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester, the reaction can be directed to selectively substitute either the iodo or the bromo group, primarily based on the significant difference in reactivity between the C-I and C-Br bonds. The carbon-iodine bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst, allowing for selective coupling at the C5 position. wikipedia.org By carefully controlling reaction conditions (e.g., temperature, catalyst, and ligands), a second coupling at the C4 position could potentially be achieved.

The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organotin counterpart. youtube.com This reaction is also catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and excellent yields. organic-chemistry.orgnih.gov Similar to the Stille reaction, the Negishi coupling is expected to proceed with high chemoselectivity, favoring the initial reaction at the more labile C-I bond. mit.edu The use of various organozinc reagents allows for the introduction of a wide range of alkyl, vinyl, aryl, and alkynyl substituents.

Below is a table illustrating hypothetical Stille and Negishi coupling reactions with 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester, highlighting the expected chemoselective products.

| Coupling Reaction | Reagent | Catalyst System (Typical) | Expected Major Product |

| Stille Coupling | Vinyltributyltin | Pd(PPh₃)₄ | Methyl 4-bromo-2-methyl-5-vinylbenzoate |

| Stille Coupling | Phenyltributyltin | Pd(PPh₃)₄ | Methyl 4-bromo-2-methyl-5-phenylbenzoate |

| Negishi Coupling | Ethylzinc chloride | Pd(OAc)₂ / CPhos | Methyl 4-bromo-5-ethyl-2-methylbenzoate |

| Negishi Coupling | Phenylethynylzinc chloride | PdCl₂(dppf) | Methyl 4-bromo-2-methyl-5-(phenylethynyl)benzoate |

Buchwald-Hartwig Amination for Nitrogen Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds, allowing for the formation of aryl amines from aryl halides. wikipedia.orglibretexts.org This methodology is highly valuable for derivatizing 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester with a variety of nitrogen-based functional groups.

The reaction involves an aryl halide, a primary or secondary amine, a base, and a palladium catalyst, often supported by bulky, electron-rich phosphine ligands. youtube.com The catalytic cycle includes oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Given the differential reactivity of the C-I and C-Br bonds, the Buchwald-Hartwig amination is expected to occur selectively at the C5-iodo position under controlled conditions. This chemoselectivity allows for the synthesis of mono-aminated products, which can serve as precursors for further functionalization at the C4-bromo position. A wide array of amines, including anilines, cyclic amines, and acyclic secondary amines, can be employed, demonstrating the broad scope of this transformation. researchgate.net

The table below presents potential outcomes of the Buchwald-Hartwig amination on the target compound.

| Amine Reagent | Base (Typical) | Catalyst System (Typical) | Expected Major Product |

| Morpholine | NaOt-Bu | Pd₂(dba)₃ / XPhos | Methyl 4-bromo-5-(morpholin-4-yl)-2-methylbenzoate |

| Aniline (B41778) | K₂CO₃ | Pd(OAc)₂ / BINAP | Methyl 4-bromo-2-methyl-5-(phenylamino)benzoate |

| Diethylamine | LiHMDS | Pd(OAc)₂ / RuPhos | Methyl 4-bromo-5-(diethylamino)-2-methylbenzoate |

| Pyrrolidine | K₃PO₄ | Pd₂(dba)₃ / BrettPhos | Methyl 4-bromo-2-methyl-5-(pyrrolidin-1-yl)benzoate |

Ullmann Coupling Reactions

The Ullmann reaction is a classic copper-catalyzed method for forming carbon-carbon (biaryl synthesis) or carbon-heteroatom (C-N, C-O, C-S) bonds. nih.gov While traditional Ullmann conditions require harsh conditions (high temperatures and stoichiometric copper), modern protocols often employ copper(I) catalysts with ligands, allowing for milder reaction conditions.

In the context of 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester, the Ullmann condensation can be used to introduce amine or alcohol functionalities. The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl, making the C-I bond at the C5 position the preferred site for coupling. sci-hub.se This allows for the chemoselective synthesis of N-aryl or O-aryl products. For instance, reacting the substrate with an amine or an alcohol in the presence of a copper catalyst and a base would yield the corresponding 5-amino or 5-alkoxy derivative, leaving the bromo substituent intact for subsequent transformations.

Hypothetical Ullmann coupling reactions are outlined in the table below.

| Coupling Type | Nucleophile | Catalyst System (Typical) | Expected Major Product |

| C-N Coupling | Imidazole | CuI / L-proline | Methyl 4-bromo-5-(1H-imidazol-1-yl)-2-methylbenzoate |

| C-O Coupling | Phenol | CuI / 1,10-Phenanthroline | Methyl 4-bromo-2-methyl-5-phenoxybenzoate |

| C-N Coupling | Benzamide | CuI / DMEDA | Methyl 5-(benzamido)-4-bromo-2-methylbenzoate |

Chemoselective Reactivity of Bromo vs. Iodo Substituents in Cross-Coupling

The presence of two different halogen atoms on the aromatic ring of 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester allows for regioselective and stepwise functionalization, a highly desirable feature in synthetic chemistry. The basis for this chemoselectivity in palladium-catalyzed cross-coupling reactions lies in the differing bond dissociation energies of the carbon-halogen bonds and the subsequent rates of oxidative addition to the palladium(0) catalyst.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. quora.comquora.com The average bond energy for an aromatic C-I bond is approximately 213 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol. quora.com This lower bond energy means that the C-I bond is more easily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Consequently, the palladium catalyst will preferentially insert into the C-I bond over the C-Br bond, leading to highly selective reactions at the C5 position. wikipedia.org This inherent reactivity difference allows for the selective modification of the iodo position while leaving the bromo group available for a subsequent, different coupling reaction under potentially more forcing conditions.

| Property | Aryl-Iodine Bond | Aryl-Bromine Bond |

| Position on Substrate | C5 | C4 |

| Relative Bond Energy | Lower (~213 kJ/mol) quora.com | Higher (~285 kJ/mol) quora.com |

| Reactivity in Pd-Catalyzed Oxidative Addition | Higher | Lower |

| Outcome | Preferred site for initial cross-coupling | Available for subsequent functionalization |

Functional Group Transformations of the Ester Moiety

Ester Hydrolysis and Saponification

The methyl ester group of 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester can be readily converted to the corresponding carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester with a dilute mineral acid (e.g., H₂SO₄ or HCl) in an aqueous solution. The reaction is reversible, and the equilibrium can be driven towards the product by using a large excess of water. quora.com

Saponification refers to the hydrolysis of an ester under basic conditions. quizlet.com This is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a mixture of water and an alcohol like methanol (B129727) or ethanol (B145695) to ensure solubility. rsc.orgoperachem.com The reaction yields the carboxylate salt, which upon acidification with a strong acid, precipitates the free carboxylic acid, 4-bromo-5-iodo-2-methylbenzoic acid. The presence of electron-withdrawing halogen substituents on the ring is expected to facilitate the nucleophilic attack at the carbonyl carbon, potentially increasing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). brainly.comresearchgate.net

| Method | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | N/A | 4-Bromo-5-iodo-2-methylbenzoic acid |

| Saponification | 1. NaOH (aq), MeOH, Heat2. HCl (aq) | Sodium 4-bromo-5-iodo-2-methylbenzoate | 4-Bromo-5-iodo-2-methylbenzoic acid |

Reduction of the Ester to Alcohol and Aldehyde Derivatives

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide access to important synthetic intermediates.

Reduction to Alcohol: Strong, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. adichemistry.commasterorganicchemistry.comwikipedia.org The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide. libretexts.org This process will convert 4-bromo-5-iodo-2-methyl-benzoic acid methyl ester into (4-bromo-5-iodo-2-methylphenyl)methanol. LiAlH₄ is a powerful reagent that does not typically reduce aryl halides under these conditions.

Reduction to Aldehyde: Partial reduction of the ester to an aldehyde can be achieved using a sterically hindered and less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.commasterorganicchemistry.com To prevent over-reduction to the alcohol, the reaction must be carried out at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), and with a controlled stoichiometry (usually one equivalent) of the reducing agent. libretexts.orgorgosolver.comchemistrysteps.com Under these conditions, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to yield 4-bromo-5-iodo-2-methylbenzaldehyde.

| Desired Product | Reagent | Typical Conditions | Product Name |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | 1. THF, 0 °C to RT2. H₃O⁺ workup | (4-Bromo-5-iodo-2-methylphenyl)methanol |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | 1. Toluene (B28343) or CH₂Cl₂, -78 °C2. H₂O or mild acid workup | 4-Bromo-5-iodo-2-methylbenzaldehyde |

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another. In the case of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, the methyl ester group can be exchanged with other alkyl groups by reaction with a corresponding alcohol in the presence of a catalyst. This reaction is typically reversible and driven to completion by using a large excess of the reactant alcohol or by removing the methanol by-product.

Common catalysts for transesterification include strong acids, such as sulfuric acid, and solid acid catalysts. ucla.eduresearchgate.net The use of solid acid catalysts, like mixed oxides of zirconium and titanium, is gaining traction due to their ease of separation from the reaction mixture and reduced environmental impact. researchgate.net The reaction mechanism generally involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

The electronic effects of the substituents on the aromatic ring can influence the rate of transesterification. The bromo and iodo groups are electron-withdrawing through their inductive effects, which can slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction. Conversely, the methyl group is weakly electron-donating.

Interactive Data Table: Illustrative Transesterification Conditions for Aromatic Esters

Below are typical conditions for transesterification reactions of aromatic esters, which would be applicable to 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester.

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ (conc.) | Ethanol | Reflux | 4-8 | >90 |

| Zr/Ti Solid Acid | Propanol | 100-120 | 6-12 | 85-95 |

| Sodium Methoxide | Benzyl (B1604629) Alcohol | 80-100 | 2-4 | >95 |

Reactions Involving the Methyl Group (Benzylic Position)

The methyl group attached to the aromatic ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to radical reactions compared to a typical alkyl C-H bond. libretexts.org This increased reactivity is due to the resonance stabilization of the resulting benzylic radical.

Benzylic halogenation, particularly bromination, can be selectively achieved on the methyl group of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester using reagents that generate bromine radicals, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), typically in the presence of a radical initiator (e.g., AIBN or light). libretexts.orgnih.govmasterorganicchemistry.com The reaction is generally carried out in a non-polar solvent like carbon tetrachloride or cyclohexane.

The high selectivity for the benzylic position over aromatic ring halogenation is a key feature of these radical-mediated reactions. Lewis acid catalysis has also been shown to promote benzylic bromination with reagents like DBDMH under mild conditions. nih.gov The resulting benzylic halide is a versatile intermediate for further functionalization.

Interactive Data Table: Conditions for Benzylic Bromination of Substituted Toluenes

The following table outlines typical conditions for the benzylic bromination of toluene derivatives.

| Reagent | Initiator/Catalyst | Solvent | Temperature (°C) | Product |

| NBS | AIBN or Light | CCl₄ | Reflux | Benzylic Bromide |

| DBDMH | ZrCl₄ | CH₂Cl₂ | Room Temp | Benzylic Bromide |

| Br₂ | Light | Neat | High Temp | Benzylic Bromide |

The benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. nih.gov

Oxidation to Aldehyde: Selective oxidation to the aldehyde is more challenging as aldehydes are themselves susceptible to further oxidation. However, specific methods have been developed for this transformation. For instance, the use of N-bromosuccinimide in an aqueous system or certain catalytic systems involving transition metals can yield the corresponding benzaldehyde (B42025) derivative. researchgate.netorganic-chemistry.org

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the benzylic methyl group directly to a carboxylic acid. youtube.com The reaction usually requires heating in an aqueous solution. The presence of other substituents on the ring can influence the reaction's efficiency, but generally, any alkyl group with at least one benzylic hydrogen will be oxidized to a carboxylic acid.

Interactive Data Table: Reagents for Benzylic Oxidation of Methylarenes

This table presents various reagents and their expected products for the benzylic oxidation of methyl-substituted aromatic compounds.

| Reagent(s) | Product |

| NBS, H₂O | Aldehyde |

| CrO₃, Ac₂O | Aldehyde |

| KMnO₄, heat | Carboxylic Acid |

| H₂CrO₄, heat | Carboxylic Acid |

Stereoselectivity and Regioselectivity in Complex Reaction Systems

The concepts of stereoselectivity and regioselectivity become crucial when 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is involved in more complex reactions where multiple outcomes are possible.

Regioselectivity: The substituents on the aromatic ring (bromo, iodo, methyl, and methyl ester) exert directing effects in electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-director and an activating group. The halogen atoms (bromo and iodo) are also ortho-, para-directors but are deactivating groups. The methyl ester group is a meta-director and a deactivating group. In any potential further substitution on the aromatic ring, the position of the new substituent will be determined by the combined directing effects of the existing groups. Given the current substitution pattern, the only available position for further substitution is sterically hindered and electronically influenced by adjacent groups, making predictions complex.

In reactions involving the different halogen atoms, regioselectivity can also be observed. For instance, in cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond, allowing for selective functionalization at the iodo-substituted position. chemimpex.com

Stereoselectivity: Stereoselectivity would be a consideration if a chiral center is introduced into the molecule during a reaction. For example, if the benzylic methyl group is functionalized to create a stereocenter, the reaction conditions and any chiral catalysts or reagents would determine the stereochemical outcome. In the absence of chiral influences, a racemic mixture would be expected. The bulky substituents on the aromatic ring could potentially influence the approach of reagents, leading to some degree of diastereoselectivity in certain reactions.

Advanced Analytical Methodologies for Structural Elucidation of 4 Bromo 5 Iodo 2 Methyl Benzoic Acid Methyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. In the case of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, the aromatic region of the spectrum is particularly informative for confirming the substitution pattern. libretexts.org

The benzene (B151609) ring is substituted at positions 1, 2, 4, and 5, leaving protons at positions 3 and 6.

Aromatic Protons (H-3 and H-6): The spectrum is expected to show two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). libretexts.org The proton at position 3 (H-3) is ortho to the methyl group at C-2 and the bromo group at C-4. The proton at position 6 (H-6) is ortho to the ester group at C-1 and the iodo group at C-5. Due to the differing electronic effects of the adjacent substituents, these two protons are not chemically equivalent and will appear as separate signals. libretexts.org They are four bonds apart and thus unlikely to show significant coupling to each other. Therefore, each signal is expected to be a singlet. The precise chemical shifts are influenced by the combination of electron-donating (methyl) and electron-withdrawing (ester, bromo, iodo) groups.

Methyl Protons (C2-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring is expected. Its chemical shift would typically be in the range of δ 2.0-3.0 ppm. libretexts.org

Methyl Ester Protons (COOCH₃): Another singlet, representing the three protons of the methyl ester group, is anticipated further downfield, usually in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| H-3 | ~7.8 - 8.2 | Singlet (s) | 1H |

| H-6 | ~7.5 - 7.9 | Singlet (s) | 1H |

| C2-CH₃ | ~2.3 - 2.6 | Singlet (s) | 3H |

| COOCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons (C1-C6): Six signals are expected in the aromatic region (typically δ 120-150 ppm). libretexts.org The chemical shifts are influenced by the attached substituents. The carbons directly bonded to the electronegative bromine (C-4) and iodine (C-5) atoms will be significantly affected. The carbon bearing the methyl group (C-2) and the carbon attached to the ester group (C-1) will also have characteristic chemical shifts.

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.

Methyl Ester Carbon (COOCH₃): The carbon of the methyl ester group will resonate around δ 50-55 ppm.

Methyl Carbon (C2-CH₃): The carbon of the methyl group attached to the ring will appear at the upfield end of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

Two-dimensional (2D) NMR experiments are crucial for establishing definitive structural assignments by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For the target molecule, a COSY spectrum would be relatively simple, primarily showing the absence of correlations between the two aromatic singlets (H-3 and H-6), confirming their lack of a close coupling relationship (i.e., not ortho or meta to each other).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique would be used to unambiguously assign the signals for the aromatic C-H units (C-3/H-3 and C-6/H-6), the methyl group (C/H), and the methyl ester group (C/H).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This allows for the assembly of the molecular skeleton. Key expected correlations would include:

The methyl protons (C2-CH₃) correlating to the aromatic carbons C-1, C-2, and C-3.

The aromatic proton H-3 correlating to carbons C-1, C-2, C-4, and C-5.

The aromatic proton H-6 correlating to carbons C-1, C-2, C-4, and C-5.

The methyl ester protons (COOCH₃) correlating to the carbonyl carbon (C=O).

Table 3: Predicted Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| H-3 | C-1, C-2, C-4, C-5 |

| H-6 | C-1, C-2, C-4, C-5 |

| C2-CH₃ | C-1, C-2, C-3 |

| COOCH₃ | C=O |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov A key spatial relationship in 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester is between the methyl group at C-2 and the proton at C-3. A NOESY cross-peak between the C2-CH₃ protons and the H-3 proton would provide definitive proof of their adjacent positioning on the ring, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the ion. For 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, the molecular formula is C₉H₈BrIO₂.

Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O), the calculated monoisotopic mass can be compared to the experimentally measured mass. A close match (within a few ppm) confirms the elemental formula and rules out other potential structures with the same nominal mass. Furthermore, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 isotopic pattern for all bromine-containing fragments.

Table 4: HRMS Data for C₉H₈BrIO₂

| Isotope Combination | Calculated Exact Mass [M]⁺ |

|---|---|

| C₉H₈⁷⁹BrIO₂ | 381.8752 |

| C₉H₈⁸¹BrIO₂ | 383.8732 |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation. libretexts.org For aromatic esters, characteristic fragmentation pathways are well-documented. miamioh.edu

Key fragmentation steps for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): The molecular ion [M]⁺• can lose a methoxy radical to form a stable acylium ion [M - 31]⁺. This is often a prominent peak in the spectra of methyl esters.

Loss of a methyl radical (•CH₃): Cleavage of the ring-methyl bond can lead to the formation of an [M - 15]⁺ ion.

Loss of Halogens: Cleavage of the C-I or C-Br bonds can lead to ions corresponding to [M - 127]⁺ and [M - 79/81]⁺, respectively. The loss of iodine is often more favorable than the loss of bromine.

Decarbonylation: The acylium ion ([M - 31]⁺) can further lose a molecule of carbon monoxide (CO) to form an [M - 31 - 28]⁺ ion.

The analysis of these fragments allows chemists to piece together the different components of the molecule, confirming the presence of the methyl ester, the ring-bound methyl group, and the halogen substituents. pharmacy180.com

Table 5: Predicted Major Fragments in Mass Spectrum

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 382 | [C₉H₈BrIO₂]⁺• | Molecular Ion (M⁺•) |

| 351 | [C₈H₅BrIO]⁺ | •OCH₃ |

| 323 | [C₈H₅BrI]⁺• | CO + •OCH₃ |

| 255 | [C₉H₈BrO₂]⁺ | •I |

| 224 | [C₈H₅BrO]⁺ | •I + •OCH₃ |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques indispensable for separating components of a mixture and confirming the molecular weight and identity of a target compound.

For 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, which has a molecular formula of C₉H₈BrIO₂, the calculated molecular weight is approximately 369.97 g/mol . In a mass spectrometry experiment, the compound would be expected to produce a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of similar intensity, separated by two mass units.

GC-MS Analysis: GC-MS is suitable for thermally stable and volatile compounds. The analysis would provide a chromatogram in which the retention time is a characteristic feature of the compound under specific column and temperature conditions. A single, sharp peak would indicate a high degree of purity. The mass spectrum associated with this peak would provide the definitive identification.

LC-MS Analysis: For less volatile derivatives or as an alternative method, LC-MS is employed. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule can be ionized, typically forming a protonated molecular ion ([M+H]⁺). This technique is crucial for confirming the molecular weight and assessing purity.

The fragmentation pattern observed in the mass spectrum gives further structural confirmation. Key fragmentation pathways for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavages of the halogen atoms.

Table 1: Predicted Mass Spectrometry Data for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~370 / 372 | Molecular ion peak showing isotopic pattern for one Bromine atom. |

| [M-OCH₃]⁺ | ~339 / 341 | Loss of the methoxy radical from the ester. |

| [M-COOCH₃]⁺ | ~311 / 313 | Loss of the methyl ester group. |

| [M-Br]⁺ | ~291 | Loss of the Bromine atom. |

Note: The m/z values are approximate and represent the most abundant isotopes. The table is predictive and based on chemical principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester would exhibit characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the 1720-1740 cm⁻¹ region. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. The C-O single bond stretches of the ester group would appear in the 1100-1300 cm⁻¹ region. Finally, vibrations corresponding to the carbon-halogen bonds (C-Br and C-I) would be observed in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2960-2850 | Aliphatic C-H (methyl) | Stretch |

| ~1730 | Ester C=O | Stretch |

| ~1600-1450 | Aromatic C=C | Stretch |

| ~1300-1100 | Ester C-O | Stretch |

Note: This table contains predicted values based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester can be grown, this technique would provide unambiguous information about its solid-state molecular architecture.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. It would reveal the planarity of the benzene ring and the orientation of the methyl, bromo, iodo, and methyl ester substituents relative to the ring. Of particular interest would be the potential for intermolecular interactions, such as halogen bonding (involving the bromine or iodine atoms) or π-stacking of the aromatic rings, which dictate the crystal packing arrangement. The steric hindrance caused by the bulky ortho-methyl group and the adjacent large iodine atom would likely influence the conformation of the ester group relative to the aromatic ring.

Table 3: Potential X-ray Crystallography Data Points for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-I, C=O). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C in the ring). |

Note: This table describes the type of data obtained from X-ray crystallography; specific values can only be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester, the UV-Vis spectrum is dominated by π → π* transitions associated with the substituted benzene ring.

Table 4: Predicted UV-Vis Spectroscopy Data for 4-Bromo-5-iodo-2-methyl-benzoic acid methyl ester

| Transition Type | Predicted λmax Range (nm) | Description |

|---|---|---|

| π → π* | ~210-250 | E2-band (benzenoid) |

Note: These are estimated absorption ranges. Actual λmax values are dependent on the solvent and the precise electronic effects of the substituents.

Computational Chemistry Investigations of 4 Bromo 5 Iodo 2 Methyl Benzoic Acid Methyl Ester

Density Functional Theory (DFT) Calculations